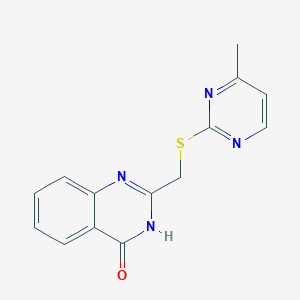

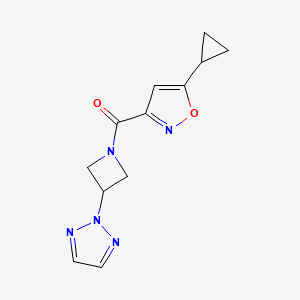

2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one, also known as PMX-610, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Potentials

The chemical compound 2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one is integral to the synthesis of heterocyclic derivatives with various biological activities. Research indicates that derivatives of quinazolin-4(3H)-one play a critical role in the development of compounds with significant anti-inflammatory, antimicrobial, and cytotoxic activities. For instance, novel 4(3H)-quinazolinonyl aminopyrimidine derivatives synthesized from 2-acyl-4(3H)-quinazolinone demonstrated efficient biofilm inhibition against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, showcasing their potential as leads in anti-biofilm therapy (Rasapalli et al., 2020).

Chemokine Receptor Antagonism

Another fascinating application involves the dual CCR2/CCR5 antagonist (S)-1-[(1S,2R,4R)-4-isopropyl(methyl)amino)-2-propylcyclohexyl]-3-(6-(trifluoromethyl)quinazolin-4-ylamino)pyrrolidin-2-one. This compound demonstrates potent, well-absorbed drug properties with a promising duration of action, suggesting its utility in clinical developments for treatments targeting chemokine receptors (Norman, 2011).

Antimycobacterial Activity

The 2-thio-substituted quinazolinone derivative has shown potent antitubercular activity, with structure-activity relationship (SAR) studies highlighting the critical role of meta-nitro substituents for this activity. The discovery of such compounds offers a new avenue for tuberculosis treatment, demonstrating the significance of this compound derivatives in developing novel antimycobacterial agents (Jian et al., 2020).

Antioxidant and Cytotoxic Activities

Derivatives of quinazolin-4(3H)-one have also been developed with significant human therapeutic properties, particularly in the realm of antioxidant and cytotoxic activities. Polyphenolic derivatives of quinazolin-4(3H)-one, for example, have shown high antioxidant activity and cytotoxicity against cancerous cell types while being compatible with normal cells. This highlights the compound's versatility in pharmacological research and its potential in developing treatments with lesser side effects (Pele et al., 2022).

Anti-Tubercular and Antimicrobial Agents

The hybrid compounds combining quinazolin-4-ones and 1,3-thiazole exhibit potent antibacterial action, particularly against Mycobacterium tuberculosis. Such compounds, synthesized through a methodical structure-activity relationship (SAR) approach, demonstrate the potential of this compound derivatives in addressing drug-resistant bacterial infections and offer a promising lead for new antibacterial and anti-tubercular therapies (Nagaladinne et al., 2020).

Eigenschaften

IUPAC Name |

2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c1-9-6-7-15-14(16-9)20-8-12-17-11-5-3-2-4-10(11)13(19)18-12/h2-7H,8H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFQBJNVCPWSPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937180.png)

![2-Chloro-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2937182.png)

![3-Tert-butyl-6-[[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2937184.png)

![(5-Chloro-2-methoxyphenyl)-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2937185.png)

![N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2937187.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide](/img/structure/B2937188.png)

![N-(2,3-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2937200.png)